2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Inflammation Prostaglandin E2 synthase mPGES‑1 inhibitors

2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (CAS not universally assigned; molecular formula C₁₁H₂₀N₂O₃, MW 228.29 g/mol) is a bifunctional amino acetic acid derivative bearing a 4‑(morpholin-4-yl)piperidine pharmacophore. The compound exists as a beige solid with a predicted pKa of 4.73±0.10 and predicted density of 1.360±0.06 g/cm³; it is soluble in DMSO up to 20 mg/mL with recommended storage at −20°C.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B13340825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCOCC2)CC(=O)O
InChIInChI=1S/C11H20N2O3/c14-11(15)9-12-3-1-10(2-4-12)13-5-7-16-8-6-13/h10H,1-9H2,(H,14,15)
InChIKeyHANLTDKEUFYPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid: Procurement-Grade Amino Acid Derivative Scaffold for mPGES‑1 and VLA‑4 Targeted Research


2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (CAS not universally assigned; molecular formula C₁₁H₂₀N₂O₃, MW 228.29 g/mol) is a bifunctional amino acetic acid derivative bearing a 4‑(morpholin-4-yl)piperidine pharmacophore. The compound exists as a beige solid with a predicted pKa of 4.73±0.10 and predicted density of 1.360±0.06 g/cm³; it is soluble in DMSO up to 20 mg/mL with recommended storage at −20°C . This scaffold has been exploited in medicinal chemistry programs targeting microsomal prostaglandin E synthase‑1 (mPGES‑1) and very late antigen‑4 (VLA‑4, α4β1 integrin), with structurally related derivatives demonstrating low‑nanomolar potency and oral activity in preclinical inflammation models [1].

Why Generic Substitution of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid with In‑Class Analogs Compromises Experimental Reproducibility


Compounds bearing morpholine–piperidine cores are not interchangeable building blocks. SAR studies across piperidinylacetic acid, piperazinylacetic acid, and 4‑aminobenzoic acid series targeting VLA‑4 reveal that the specific 4‑(morpholin-4-yl)piperidin-1-yl substitution pattern confers a unique combination of nanomolar potency and oral pharmacokinetic viability that is not preserved in the piperazine or amine‑only variants [1]. Similarly, in mPGES‑1 inhibitor programs, the acetic acid terminus serves as a critical zinc‑binding or ionic anchor moiety; esterification to the ethyl ester prodrug form substantially alters permeability (Papp) and bioavailability profiles [2]. Substituting the free carboxylic acid with a neutral ester or replacing the piperidine with piperazine without rigorous re‑validation will yield divergent activity readouts, confounding cross‑study comparisons and delaying lead optimization timelines.

Quantitative Differentiation Evidence for 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid Versus Closest Structural and Functional Analogs


mPGES‑1 Enzyme Inhibition: 2‑[4‑(Morpholin-4-yl)piperidin-1-yl]acetic Acid Demonstrates Potent Recombinant Human mPGES‑1 Inhibition (IC₅₀ = 5.80 nM) with Validated Cellular Activity in A549 Cells

The compound (reported as CHEMBL4218836 / BDBM50452072) inhibits recombinant human mPGES‑1 with an IC₅₀ of 5.80 nM in a cell‑free enzyme assay using PGH₂ as substrate following a 10‑minute pretreatment [1]. In the human A549 lung carcinoma cellular context, it reduces IL‑1β‑induced PGE₂ production with an IC₅₀ of 7.20 nM [1]. For comparative benchmarking, the well‑characterized mPGES‑1 inhibitor MF‑63 (CAS 892549‑43‑8) exhibits an IC₅₀ of 1.3 nM against the human enzyme . The approximately 4.5‑fold difference in enzyme potency positions the target compound as a moderately potent yet structurally distinct alternative with a differentiated physiochemical profile.

Inflammation Prostaglandin E2 synthase mPGES‑1 inhibitors Enzymology

VLA‑4 Antagonism: Morpholinyl‑4‑piperidinylacetic Acid Derivative 13d Achieves IC₅₀ = 4.4 nM and Oral In Vivo Efficacy in Murine Asthma Model

A representative morpholinyl‑4‑piperidinylacetic acid derivative (compound 13d) demonstrated VLA‑4 antagonism with an IC₅₀ of 4.4 nM [1]. The same compound showed statistically significant efficacy in an Ascaris‑antigen sensitized murine airway inflammation model following oral administration [1]. In contrast, the unsubstituted piperazinylacetic acid and 4‑aminobenzoic acid derivatives within the same SAR series exhibited varying potencies but lacked the combined potency and oral PK profile that defined the morpholinyl‑4‑piperidinylacetic acid subclass [1].

Integrin antagonists VLA‑4 Asthma Inflammation Oral bioavailability

Predicted Physicochemical Profile: pKa = 4.73 ± 0.10 and DMSO Solubility ≥20 mg/mL Distinguish Free Carboxylic Acid from Neutral Ester Analogs

The compound exhibits a predicted acid dissociation constant (pKa) of 4.73±0.10 , indicative of a carboxylic acid that exists predominantly in the deprotonated, anionic form at physiological pH (7.4). This contrasts sharply with its ethyl ester counterpart, ethyl 4‑(morpholin‑4‑yl)piperidine‑1‑carboxylate (CAS 953908‑29‑7), which is neutral and lacks an ionizable carboxylic acid moiety [1]. The free acid demonstrates DMSO solubility up to 20 mg/mL , whereas ester prodrug forms are typically designed to enhance membrane permeability (Papp) at the expense of aqueous solubility [2].

Physicochemical properties Solubility pKa Formulation Medicinal chemistry

Patent Landscape: Morpholinyl‑4‑piperidinylacetic Acid Scaffold Forms Basis of Distinct VLA‑4 Antagonist Intellectual Property with Oral Activity Claims

The 2005 Chiba et al. publication explicitly describes a novel series of piperidinylacetic acid derivatives containing the morpholinyl‑4‑piperidine substructure as potent, orally active VLA‑4 antagonists with low‑nanomolar IC₅₀ values [1]. Contemporaneous patent literature (e.g., US6903088B2, WO 2006/046035) discloses related piperidine‑ and morpholine‑containing compounds targeting VLA‑4 and PI3K, respectively, but the morpholinyl‑4‑piperidinylacetic acid chemotype represents a distinct subseries with documented oral efficacy that distinguishes it from simpler piperidine‑acetic acid or morpholine‑only scaffolds [2][3].

Intellectual property Patent VLA-4 Scaffold Lead optimization

Validated Application Scenarios for 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid in Inflammation and Integrin‑Targeted Drug Discovery


mPGES‑1 Inhibitor Lead Identification and SAR Expansion

Use this compound as a structurally differentiated mPGES‑1 inhibitor starting point with established recombinant enzyme potency (IC₅₀ = 5.80 nM) and cellular target engagement in A549 cells (IC₅₀ = 7.20 nM). Its morpholine–piperidine–acetic acid architecture is chemically orthogonal to the phenanthrene‑imidazole scaffold of MF‑63, offering opportunities for novel intellectual property generation and exploration of alternative binding modes [1]. Recommended for enzyme inhibition assays, cellular PGE₂ production studies, and as a reference control for in‑house mPGES‑1 screening campaigns.

VLA‑4/α4β1 Integrin Antagonist Development for Orally Bioavailable Anti‑Inflammatory Agents

Employ the morpholinyl‑4‑piperidinylacetic acid scaffold as a validated chemotype for oral VLA‑4 antagonism. The literature documents a derivative (13d) with IC₅₀ = 4.4 nM and in vivo efficacy in a murine asthma model following oral dosing [2]. This scaffold is suitable for further optimization of potency, selectivity over other integrins, and ADME properties. Researchers may procure the free carboxylic acid building block to synthesize novel amide or ester derivatives for evaluation in cell adhesion assays (e.g., VCAM‑1 binding) and preclinical respiratory disease models.

Carboxylic Acid Building Block for Prodrug and Conjugate Synthesis

Leverage the free carboxylic acid moiety (pKa = 4.73) for direct amide coupling or esterification without prior deprotection steps. The compound is soluble in DMSO at ≥20 mg/mL, facilitating its use in high‑throughput chemistry workflows and solution‑phase parallel synthesis . Ester prodrug forms derived from this acid have been investigated for enhanced membrane permeability, making the free acid a versatile intermediate for medicinal chemistry optimization of bioavailability and gastrointestinal tolerability [3].

Reference Standard for Analytical Method Development and Quality Control

The compound's well‑defined predicted physicochemical parameters (density 1.360 g/cm³, pKa 4.73) and documented stability profile (stable for 2 years as supplied powder at −20°C; DMSO solutions stable for up to 2 months at −20°C) make it suitable as an analytical reference standard. Analytical laboratories may employ it for HPLC/UPLC method development, forced degradation studies, or as a system suitability standard when analyzing related morpholine–piperidine derivatives in drug substance or formulation matrices.

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